molecular formula C5H6ClFN2O B2755207 4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride CAS No. 2580184-66-1

4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride

Cat. No.: B2755207
CAS No.: 2580184-66-1
M. Wt: 164.56
InChI Key: WZGUCXUITLMSFH-UHFFFAOYSA-N
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Description

“4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride” is a chemical compound. It is a structurally diverse pyridinium salt, which are quite familiar structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

The synthesis of pyridinium salts involves several methods. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Chemical Reactions Analysis

Pyridinium salts have been involved in a wide range of research topics due to their reactivity . For instance, a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on related fluorinated compounds has led to the development of potent antibacterial agents. For example, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues demonstrated significant antibacterial activity, surpassing that of enoxacin. These findings highlight the potential of fluorinated compounds in creating effective antibiotics, underscoring the importance of structural modifications for enhancing biological activity (Egawa et al., 1984).

Crystal Structure and Analysis

Another aspect of research focuses on the crystal structure and Hirshfeld surface analysis of related compounds. For instance, the study of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one provides insights into the structural comparison with its fluorinated analogues. Such analyses are crucial for understanding the molecular interactions and properties that contribute to the activity of fluorinated compounds (Ullah & Stoeckli-Evans, 2021).

Novel Synthetic Routes and Mechanisms

The synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine through amine and hydroxy substitution is a notable achievement. This research not only provides a high-yield and high-purity synthetic route but also probes the mechanism underlying the transformation, offering valuable insights into the reactivity and potential applications of fluorinated pyridines (Mi Zhi-yuan, 2010).

Directed Lithiation and Functionalization

The directed lithiation of 4-halopyridines, including 4-fluoropyridines, demonstrates chemoselectivity and regioselectivity, leading to various 3,4-disubstituted pyridines. This method underscores the versatility of fluorinated pyridines in synthetic chemistry, enabling the creation of complex molecules for further pharmaceutical and material science applications (Marsais et al., 1988).

Properties

IUPAC Name

4-fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O.ClH/c6-4-1-2-8(9)3-5(4)7;/h1-3H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGUCXUITLMSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1F)N)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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